Nonanal
Overview
Description
Mechanism of Action
Target of Action
Nonanal, also known as nonanaldehyde or pelargonaldehyde, is a saturated fatty aldehyde . It has been identified as a compound that attracts Culex mosquitoes . Its primary targets are various bacterial and fungal pathogens, including Penicillium cyclopium .
Mode of Action
This compound exhibits a dose-dependent inhibition on the mycelial growth of Penicillium cyclopium . It interacts with its targets by disrupting the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions .
Biochemical Pathways
It’s known that this compound severely disrupts the integrity of the fungal cell membrane, triggering an increase in the total lipid content, extracellular ph, and membrane permeability .
Pharmacokinetics
It’s known that this compound exhibits a dose-dependent inhibition on the mycelial growth ofPenicillium cyclopium, suggesting that its bioavailability is sufficient to exert its antimicrobial effects .
Result of Action
The result of this compound’s action is the significant inhibition of the mycelial growth of Penicillium cyclopium . This is achieved by severely disrupting the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions, and triggering an increase of the total lipid content, extracellular pH, and membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as a compound that attracts Culex mosquitoes , suggesting that its efficacy may be influenced by the presence of these insects in the environment.
Biochemical Analysis
Biochemical Properties
Nonanal is a volatile organic compound (VOC) that plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the mycelial growth of Penicillium cyclopium, a type of fungus, by disrupting the integrity of the fungal cell membrane .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to promote the proliferation of human hair follicle dermal papilla cells (DPCs) in a dose-dependent manner . This compound influences cell function by increasing the intracellular cyclic adenosine monophosphate (cAMP) levels and the expression of various growth factor genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to disrupt the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions, and triggering an increase in the total lipid content, extracellular pH, and membrane permeability .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in the study of its effects on Penicillium cyclopium, it was found that the inhibitory effects of this compound on the mycelial growth of the fungus were dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to be a part of the lipoxygenase pathway, which is responsible for the synthesis of volatile esters in Korla pear .
Preparation Methods
Nonanal can be synthesized through several methods:
Hydroformylation of 1-Octene:
Aldol Condensation: This method involves the condensation of acetaldehyde and heptanal, followed by dehydration.
Ozonolysis of Unsaturated Lipids: This process involves the ozonolysis of vegetable oil fatty acids or their methyl esters to produce this compound
Chemical Reactions Analysis
Nonanal undergoes various chemical reactions:
Oxidation: This compound can be readily oxidized to form nonanoic acid (pelargonic acid).
Reduction: It can be reduced to nonanol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Major products formed include nonanoic acid and nonanol .
Scientific Research Applications
Nonanal has diverse applications in scientific research:
Fragrance and Flavor Industry: Due to its characteristic citrus-like odor, this compound is used in the production of soaps, beauty products, household cleaners, and air fresheners.
Insect Repellent: This compound has been found to repel mosquitoes, including Aedes aegypti, which transmits diseases like dengue and Zika virus.
Biological Research: This compound stimulates growth factors via cyclic adenosine monophosphate (cAMP) signaling in human hair follicle dermal papilla cells, promoting hair growth.
Antimicrobial Activity: This compound exhibits antimicrobial activity against various bacterial and fungal pathogens.
Comparison with Similar Compounds
Nonanal is unique among aldehydes due to its specific applications and properties. Similar compounds include:
Octanal: An aldehyde with eight carbon atoms, used in fragrances and flavors.
Decanal: An aldehyde with ten carbon atoms, also used in fragrances and flavors.
This compound’s distinct citrus-like odor and its role in biological signaling and antimicrobial activity set it apart from these similar compounds .
Properties
IUPAC Name |
nonanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHFUZHODSMOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021639 | |
Record name | Nonanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Nonanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8116 | |
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Record name | Nonanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
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Record name | NONANAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |
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Flash Point |
182 °F (NTP, 1992), 64 °C (147 °F) - closed cup | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NONANAL | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NONANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |
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Record name | Nonanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830 | |
Record name | NONANAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20803 | |
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Record name | NONANAL | |
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Record name | Nonanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/ | |
Record name | Nonanal | |
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Record name | NONANAL | |
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Color/Form |
Colorless liquid | |
CAS No. |
124-19-6, 75718-12-6 | |
Record name | NONANAL | |
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Record name | Nonanal | |
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Record name | Nonanal | |
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Record name | NONANAL | |
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Record name | Nonanal | |
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Melting Point |
145 °F (NTP, 1992), -19.3 °C | |
Record name | NONANAL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
A: Nonanal significantly promotes the growth of Dipodascus aggregatus by shortening the lag phase, particularly when added before inoculation or within 24 hours after. [] This effect is most pronounced at higher pH values. []
A: this compound stimulates DPC proliferation and migration, likely by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and promoting the expression of growth factor genes. []
A: Research suggests that elevated levels of this compound in exhaled breath are associated with tobacco consumption, potentially indicating cell damage in smokers. [, ] Additionally, this compound has been investigated as a potential biomarker for COVID-19 detection in sweat. []
ANone: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.
A: Microcapsules loaded with a 2:1 ratio of this compound and decanal, especially CDMSN-ND, effectively attract and control Sitotroga cerealella in grain storage environments for extended periods, demonstrating their potential for pest control. []
A: Ozonolysis of fatty acids, particularly in an aqueous medium, offers a promising route for the biobased production of this compound. [] Water, as a co-solvent, helps minimize carboxylic acid formation, leading to higher this compound yields. []
A: Incorporating linkers into peptide-based biosensors, specifically at the C-terminus of the OBPP4 peptide, enhances their sensitivity to aldehydes like this compound in the gas phase. [] For instance, the GSGSGS linker significantly improves the detection limit and sensitivity for this compound. []
A: this compound, unlike 4-hydroxy-2,3-trans-nonenal (HNE) and 4-hydroxy-2,3-trans-octenal (HOE), does not activate PL-C. [] This suggests that the hydroxyl group and the double bond in HNE and HOE are crucial for their interaction with PL-C. [] Additionally, while this compound exhibits chemotactic properties towards rat neutrophils, its mechanism of action might differ from HNE and HOE due to its higher hydrophobicity. []
A: this compound group-modified poly(vinyl alcohol) (C9-PVA) combined with α-cyclodextrin (α-CD) forms an adhesive submucosal injection material with potential applications in endoscopic submucosal dissection (ESD). [] This complex exhibits properties beneficial for ESD, such as stable submucosal cushion formation, wound sealing, and blood coagulation. []
A: Researchers frequently utilize techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) [, , , ] and gas chromatography-olfactometry (GC-O) [] to analyze and identify this compound and other volatile compounds. Additionally, electroantennography (EAG) is employed to assess the antennal responses of insects to this compound and other volatiles. [, , , , ]
A: this compound, emitted by barley plants infected with Blumeria graminis f. sp. hordei, can trigger defense responses in neighboring healthy barley plants, highlighting its role in plant-plant communication and induced resistance. []
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